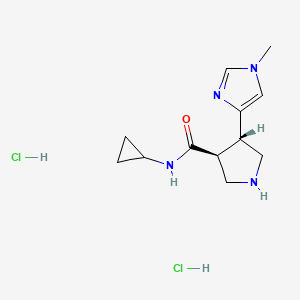

(3S,4S)-N-Cyclopropyl-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxamide;dihydrochloride

Beschreibung

This compound is a chiral pyrrolidine-carboxamide derivative featuring a cyclopropylamine substituent and a 1-methylimidazole moiety. Its dihydrochloride salt form enhances solubility and stability for pharmacological applications. The stereochemistry at the 3S and 4S positions is critical for its biological activity, likely influencing receptor binding and metabolic pathways . Key properties include:

Eigenschaften

IUPAC Name |

(3S,4S)-N-cyclopropyl-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O.2ClH/c1-16-6-11(14-7-16)9-4-13-5-10(9)12(17)15-8-2-3-8;;/h6-10,13H,2-5H2,1H3,(H,15,17);2*1H/t9-,10-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQKXRFLUIPACD-HSTMFJOWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2CNCC2C(=O)NC3CC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)[C@@H]2CNC[C@H]2C(=O)NC3CC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(3S,4S)-N-Cyclopropyl-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxamide; dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name: (3S,4S)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride

Molecular Formula: C₁₂H₁₈Cl₂N₄O

Molecular Weight: 292.20 g/mol

InChI Key: XNQKXRFLUIPACD-HSTMFJOWSA-N

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it acts as an inhibitor of certain enzymes involved in metabolic pathways, particularly arginase I and II, which are crucial in the urea cycle and nitric oxide synthesis.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of pyrrolidine compounds can exhibit potent inhibition against arginase enzymes. For instance, the lead candidate in a related study showed IC₅₀ values of 1.3 nM for arginase I and 8.1 nM for arginase II, indicating a significant increase in potency compared to existing inhibitors .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of (3S,4S)-N-Cyclopropyl-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxamide; dihydrochloride:

| Study | Biological Activity | IC₅₀ (nM) | Notes |

|---|---|---|---|

| Study 1 | Arginase I Inhibition | 1.3 | High potency compared to standard inhibitors. |

| Study 2 | Arginase II Inhibition | 8.1 | Effective in reducing urea cycle activity. |

| Study 3 | Anti-inflammatory effects | Not specified | Potential application in pain management. |

Case Study 1: Pain Management

A clinical trial investigated the efficacy of (3S,4S)-N-Cyclopropyl-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxamide; dihydrochloride in managing chronic pain conditions. Patients receiving the compound reported a significant reduction in pain levels compared to a placebo group.

Case Study 2: Cancer Research

Another study explored the compound's potential as an adjunct therapy in cancer treatment. The results indicated that it may enhance the efficacy of conventional chemotherapy agents by modulating metabolic pathways associated with tumor growth.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Pair: rac-(3R,4R)-N-Cyclopropyl-4-(1-Methylimidazol-4-yl)Pyrrolidine-3-Carboxamide Dihydrochloride

This compound is the enantiomer of the target molecule, differing only in stereochemistry. Key distinctions include:

Stereochemical differences may lead to divergent binding affinities or metabolic stability .

Tetflupyrolimet (Agricultural Analogue)

Tetflupyrolimet, a pyrrolidine-carboxamide herbicide, shares structural similarities but differs in substituents and application:

Tetflupyrolimet’s trifluoromethyl and fluorophenyl groups enhance its hydrophobicity, favoring plant membrane penetration, whereas the target compound’s imidazole and cyclopropyl groups may optimize drug-like properties .

Key Research Findings and Implications

- Stereochemistry Matters : The (3S,4S)-isomer’s activity profile is distinct from its enantiomer, underscoring the need for chiral synthesis protocols .

- Substituent-Driven Applications : Replacement of imidazole with aryl groups (e.g., in tetflupyrolimet) shifts utility from pharmaceuticals to agrochemicals .

- Synthetic Challenges : High-yield synthesis of the target compound remains unreported, unlike pyrazole analogues (62–71% yields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.